molecular formula C10H9NO2 B108830 1-Phenylpyrrolidine-2,4-dione CAS No. 114473-81-3

1-Phenylpyrrolidine-2,4-dione

Cat. No.: B108830
CAS No.: 114473-81-3
M. Wt: 175.18 g/mol
InChI Key: YCWRLBFFWYMHAQ-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,4-diones It is characterized by a pyrrolidine ring with a phenyl group attached to the nitrogen atom and two keto groups at the 2 and 4 positions

Biochemical Analysis

Biochemical Properties

1-Phenylpyrrolidine-2,4-dione exhibits a broad spectrum of bioactivities, including antitumor, antibiotic, insecticidal, antiviral, and herbicidal properties .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses. Detailed dosage-effect relationships have not been fully established.

Metabolic Pathways

This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors It may also affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenylpyrrolidine with phosgene or its derivatives under controlled conditions to introduce the keto groups at the 2 and 4 positions. Another method includes the cyclization of N-phenylsuccinimide with appropriate reagents to form the desired pyrrolidine-2,4-dione structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenylpyrrolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a valuable tool in biological studies.

    Medicine: Due to its bioactive properties, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Comparison with Similar Compounds

Uniqueness: 1-Phenylpyrrolidine-2,4-dione is unique due to its specific substitution pattern and the presence of keto groups at the 2 and 4 positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-phenylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRLBFFWYMHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347671
Record name 1-Phenyl-2,4-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114473-81-3
Record name 1-Phenyl-2,4-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrrolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural information revealed about 3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione in the study?

A1: The study focuses on the crystal structure of 3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione, a derivative of 1-phenylpyrrolidine-2,4-dione. The research primarily elucidates the following structural details []:

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